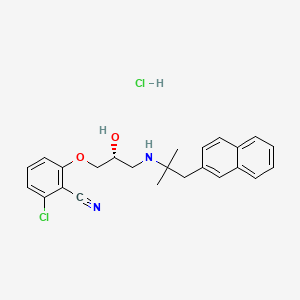

NPS-2143 hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-6-[(2R)-2-hydroxy-3-[(2-methyl-1-naphthalen-2-ylpropan-2-yl)amino]propoxy]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O2.ClH/c1-24(2,13-17-10-11-18-6-3-4-7-19(18)12-17)27-15-20(28)16-29-23-9-5-8-22(25)21(23)14-26;/h3-12,20,27-28H,13,15-16H2,1-2H3;1H/t20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBNDUQLNGYBNL-VEIFNGETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)NCC(COC3=C(C(=CC=C3)Cl)C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)NC[C@H](COC3=C(C(=CC=C3)Cl)C#N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324523-20-8 | |

| Record name | NPS-2143 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0324523208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 324523-20-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NPS-2143 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U48SZ6EBB3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacology of NPS-2143 Hydrochloride: A Technical Guide

NPS-2143 hydrochloride is a potent and selective, orally active antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in pharmacological research and a potential therapeutic agent.[1][2][3] This technical guide provides a comprehensive overview of the pharmacology of NPS-2143, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

NPS-2143 functions as a "calcilytic" agent, a negative allosteric modulator of the CaSR.[2][4] The CaSR, a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis.[5] NPS-2143 binds to the transmembrane domain of the CaSR, distinct from the orthosteric calcium-binding site.[6] This allosteric binding inhibits the intracellular signaling cascade typically initiated by the activation of the CaSR by extracellular calcium.[7] The primary consequence of this antagonism in the parathyroid gland is the stimulation of parathyroid hormone (PTH) secretion.[3][8]

The downstream signaling pathways affected by NPS-2143's antagonism of the CaSR are multifaceted. The CaSR couples to several G-proteins, primarily Gαq/11 and Gαi/o. NPS-2143, by inhibiting CaSR activation, modulates these pathways.

Pharmacodynamics

The pharmacodynamic effects of NPS-2143 have been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

NPS-2143 demonstrates potent antagonistic activity at the CaSR in cellular assays.

| Parameter | Cell Line | Assay | Value | Reference(s) |

| IC₅₀ | HEK293 cells expressing human CaSR | Inhibition of cytoplasmic Ca²⁺ increase | 43 nM | [1][3][9] |

| EC₅₀ | Bovine parathyroid cells | Stimulation of PTH secretion | 41 nM | [3][8][9] |

In Vivo Activity

In vivo studies in animal models have confirmed the calcilytic effects of NPS-2143.

| Animal Model | Dose and Route | Key Findings | Reference(s) |

| Normal Rats | Intravenous infusion | Rapid and significant increase in plasma PTH levels. | [3][9] |

| Normal Rats | 1 mg/kg, i.v. | 4- to 5-fold increase in plasma PTH levels. | [3] |

| Osteopenic Ovariectomized (OVX) Rats | Daily oral administration | Sustained increase in plasma PTH and increased bone turnover. | [4] |

Pharmacokinetics

Limited pharmacokinetic data for NPS-2143 is available from preclinical studies. A notable characteristic is its prolonged half-life.

| Parameter | Species | Finding | Reference(s) |

| Half-life | Rats | After oral administration, a prolonged elevation of PTH for over 4 hours was observed, suggesting a long half-life. | [4][10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Assays

This assay measures the ability of NPS-2143 to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) mediated by CaSR activation.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably or transiently transfected with the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Transfection (for transient expression): Cells are transfected with a plasmid encoding the human CaSR using a suitable transfection reagent.

-

Assay Procedure:

-

Cells are plated in 96-well plates.

-

After 24-48 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cells are washed and incubated in a buffer with a basal calcium concentration.

-

NPS-2143 at various concentrations is added to the wells and incubated for a short period.

-

The fluorescence is monitored using a plate reader.

-

An agonist (e.g., a solution with a higher calcium concentration) is added to stimulate the CaSR.

-

The change in fluorescence, indicative of the change in [Ca²⁺]i, is recorded over time.

-

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of NPS-2143.

This assay assesses the ability of NPS-2143 to stimulate the secretion of PTH from primary parathyroid cells.

-

Cell Preparation:

-

Fresh bovine parathyroid glands are obtained.

-

The glands are minced and subjected to enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.

-

The dispersed cells are washed and resuspended in a culture medium.

-

-

Assay Procedure:

-

The parathyroid cells are plated in multi-well plates.

-

Cells are pre-incubated in a medium with a defined calcium concentration.

-

NPS-2143 at various concentrations is added to the wells.

-

The cells are incubated for a specific period (e.g., 1-2 hours).

-

The supernatant (culture medium) is collected.

-

-

PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA or radioimmunoassay).

-

Data Analysis: The EC₅₀ value is determined by plotting the amount of PTH secreted against the concentration of NPS-2143.

In Vivo Models

This model is used to evaluate the effect of NPS-2143 on bone metabolism in a state of estrogen deficiency, mimicking postmenopausal osteoporosis.

-

Animal Model: Adult female Sprague-Dawley or Wistar rats are used.

-

Surgical Procedure:

-

Animals are anesthetized.

-

A bilateral ovariectomy is performed to induce estrogen deficiency. Sham-operated animals undergo a similar surgical procedure without the removal of the ovaries.

-

-

Drug Administration: After a recovery period and confirmation of osteoporosis development (typically several weeks), NPS-2143 is administered orally on a daily basis. A vehicle control group receives the formulation without the active compound.

-

Endpoint Analysis:

-

Biochemical Markers: Blood samples are collected to measure plasma levels of PTH, calcium, and markers of bone turnover (e.g., alkaline phosphatase, osteocalcin).

-

Bone Mineral Density (BMD): BMD is measured using techniques like dual-energy X-ray absorptiometry (DXA).

-

Histomorphometry: Bones (e.g., femur, tibia) are collected for histological analysis to assess bone structure and cellular activity (osteoblast and osteoclast numbers and activity).

-

The potential neuroprotective effects of NPS-2143 have been investigated in models of Alzheimer's disease. One common approach involves the administration of amyloid-beta (Aβ) to induce AD-like pathology.

-

Animal Model: Mice or rats are commonly used.

-

Induction of AD-like Pathology: Aβ oligomers or fibrils are administered, typically via intracerebroventricular (ICV) injection, to mimic the amyloid plaques characteristic of AD.

-

Drug Administration: NPS-2143 is administered to the animals, often before or after the Aβ injection, to assess its preventative or therapeutic effects.

-

Endpoint Analysis:

-

Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze or Y-maze to evaluate learning and memory.

-

Biochemical Analysis: Brain tissue is analyzed for levels of Aβ, tau phosphorylation, and markers of neuroinflammation (e.g., cytokines).

-

Histology: Brain sections are examined for the presence of amyloid plaques, neurofibrillary tangles, and neuronal loss.

-

The anti-inflammatory properties of NPS-2143 have been studied in a mouse model of acute lung injury.

-

Animal Model: Mice (e.g., C57BL/6) are used.

-

Induction of ALI: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is administered intratracheally or intranasally to induce a robust inflammatory response in the lungs.

-

Drug Administration: NPS-2143 is typically administered prior to the LPS challenge.

-

Endpoint Analysis:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis: The BAL fluid is collected to measure the influx of inflammatory cells (e.g., neutrophils) and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Lung Histology: Lung tissue is examined for signs of inflammation, edema, and tissue damage.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in lung tissue is a marker of neutrophil infiltration.

-

Therapeutic Potential

The unique pharmacological profile of NPS-2143 has led to its investigation in several therapeutic areas:

-

Osteoporosis: By stimulating the endogenous pulsatile release of PTH, NPS-2143 has been explored as an anabolic agent for the treatment of osteoporosis.[2][4]

-

Neurodegenerative Diseases: Its ability to modulate CaSR signaling has prompted research into its potential neuroprotective effects in conditions like Alzheimer's disease, where CaSR dysregulation may contribute to pathology.[11][12]

-

Inflammatory Conditions: NPS-2143 has shown anti-inflammatory effects in preclinical models of acute lung injury and asthma, suggesting a role for the CaSR in inflammatory processes.[13][14]

-

Hypoparathyroidism: As a calcilytic, NPS-2143 has the potential to treat hypocalcemia in activating CaSR mutations.[7]

Summary and Future Directions

This compound is a well-characterized and selective antagonist of the Calcium-Sensing Receptor. Its ability to stimulate PTH secretion and modulate CaSR signaling pathways has established it as a valuable research tool and a compound with therapeutic potential across multiple disease areas. Further research is warranted to fully elucidate its clinical utility, particularly concerning its long-term efficacy and safety in chronic conditions. The development of second-generation calcilytics with optimized pharmacokinetic and pharmacodynamic profiles continues to be an active area of investigation.

References

- 1. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ovariectomy (OVX)-Induced Osteoporosis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 8. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]

- 9. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biocytogen.com [biocytogen.com]

- 11. Frontiers | Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study [frontiersin.org]

- 12. Generation of osteoclasts in vitro, and assay of osteoclast activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. GraphViz Examples and Tutorial [graphs.grevian.org]

NPS-2143 hydrochloride as a selective calcium-sensing receptor antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

NPS-2143 hydrochloride, also known as SB-262470, is a potent and selective antagonist of the calcium-sensing receptor (CaSR).[1][2] As a member of the calcilytic class of compounds, NPS-2143 inhibits the function of the CaSR, leading to a stimulation of parathyroid hormone (PTH) secretion.[1][2] This unique mechanism of action has positioned NPS-2143 as a valuable research tool for investigating the physiological roles of the CaSR and as a potential therapeutic agent for conditions such as osteoporosis.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Mechanism of Action

The calcium-sensing receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[3] NPS-2143 acts as a negative allosteric modulator of the CaSR, binding to the transmembrane domain of the receptor. This binding event antagonizes the receptor's activation by extracellular calcium, thereby inhibiting downstream signaling pathways. The primary consequence of CaSR inhibition in the parathyroid gland is the stimulation of parathyroid hormone (PTH) secretion.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value (nM) | Reference |

| IC50 (Inhibition of cytoplasmic Ca2+ increase) | HEK293 cells expressing human CaSR | 43 | [1] |

| EC50 (Stimulation of PTH secretion) | Bovine parathyroid cells | 41 | [1] |

| EC50 (Stimulation of PTH secretion) | Bovine parathyroid cells | 39 | [3] |

Table 2: In Vivo Effects of this compound in Rats

| Parameter | Dosing | Effect | Reference |

| Plasma PTH Levels | Intravenous infusion | Rapid and large increase | [1] |

| Plasma PTH Levels | Daily oral administration (osteopenic OVX rats) | Sustained increase | [3] |

| Bone Turnover | Daily oral administration (osteopenic OVX rats) | Dramatic increase | [3] |

| Bone Mineral Density | Daily oral administration (osteopenic OVX rats) | No net change | [3] |

Experimental Protocols

Cell Culture and Transfection of HEK293 Cells for CaSR Expression

This protocol describes the culture of Human Embryonic Kidney (HEK293) cells and their transient transfection for the expression of the human calcium-sensing receptor.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Plasmid DNA encoding human CaSR

-

Transfection reagent (e.g., Lipofectamine)

-

6-well culture plates

Procedure:

-

Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seeding: The day before transfection, seed the HEK293 cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection:

-

On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.

-

Add the complexes to the cells in fresh, serum-free media.

-

Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

-

After the incubation period, replace the transfection medium with complete growth medium.

-

-

Expression: Allow the cells to express the CaSR for 24-48 hours before proceeding with subsequent assays.

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) in CaSR-expressing HEK293 cells using the fluorescent indicator Fura-2 AM.

Materials:

-

CaSR-expressing HEK293 cells (from Protocol 1)

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound

-

CaSR agonist (e.g., CaCl2)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Procedure:

-

Cell Plating: Seed CaSR-expressing HEK293 cells onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS. The final concentration of Fura-2 AM is typically 2-5 µM, with 0.02% Pluronic F-127 to aid in dispersion.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.

-

Compound Addition: Add this compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at an emission wavelength of ~510 nm with excitation wavelengths of ~340 nm and ~380 nm.

-

After establishing a baseline reading, add a CaSR agonist (e.g., CaCl2) to stimulate an increase in [Ca2+]i.

-

Continue to record the fluorescence ratio (340/380 nm) over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium response by NPS-2143 to determine its IC50 value.

PTH Secretion Assay from Dispersed Bovine Parathyroid Cells

This protocol describes the isolation of bovine parathyroid cells and the subsequent assay to measure PTH secretion in response to NPS-2143.

Materials:

-

Fresh bovine parathyroid glands

-

Collagenase (Type I)

-

Deoxyribonuclease I (DNase I)

-

HEPES-buffered medium

-

This compound

-

Bovine PTH ELISA kit

Procedure:

-

Cell Isolation:

-

Aseptically obtain fresh bovine parathyroid glands.

-

Mince the tissue into small fragments.

-

Digest the minced tissue with a solution containing collagenase and DNase I in HEPES-buffered medium at 37°C with gentle agitation for 60-90 minutes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the dispersed cells by centrifugation and resuspend them in fresh medium.

-

-

Cell Plating and Treatment:

-

Plate the isolated parathyroid cells in multi-well plates.

-

Pre-incubate the cells in low-calcium medium to establish a baseline PTH secretion rate.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 1-3 hours).

-

-

Sample Collection: After the treatment period, collect the supernatant from each well.

-

PTH Measurement:

-

Quantify the concentration of PTH in the collected supernatants using a commercially available bovine PTH ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis: Plot the PTH concentration as a function of the NPS-2143 concentration to determine the EC50 value for PTH secretion.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating NPS-2143.

Caption: CaSR Signaling Pathway and the inhibitory action of NPS-2143.

Caption: Experimental workflow for evaluating NPS-2143.

Conclusion

This compound is a well-characterized and selective antagonist of the calcium-sensing receptor. Its ability to potently inhibit CaSR function and stimulate PTH secretion makes it an invaluable tool for researchers studying calcium homeostasis and a promising lead compound for the development of novel therapeutics for bone disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals working with this important calcilytic agent.

References

In Vitro Characterization of NPS-2143 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor that plays a critical role in calcium homeostasis.[1][2][3][4] As a "calcilytic" agent, NPS-2143 inhibits the function of the CaSR, leading to a stimulation of parathyroid hormone (PTH) secretion.[3][5] This technical guide provides a comprehensive overview of the in vitro characterization of NPS-2143, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its evaluation.

Mechanism of Action

NPS-2143 acts as a negative allosteric modulator of the CaSR.[6] It binds to the transmembrane domain of the receptor, distinct from the orthosteric binding site for extracellular calcium (Ca²⁺o).[6] This allosteric binding inhibits the intracellular signaling cascade that is normally initiated by Ca²⁺o binding. The primary consequence of CaSR activation is the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent mobilization of intracellular calcium ([Ca²⁺]i).[1][6] CaSR activation also inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) formation.[1][2] By antagonizing the CaSR, NPS-2143 blocks these downstream signaling events, effectively preventing the cellular responses to elevated extracellular calcium.[1][2]

Quantitative Pharmacological Data

The in vitro potency and efficacy of NPS-2143 have been determined in various cellular assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Inhibition of [Ca²⁺]i mobilization) | HEK 293 cells expressing human CaSR | 43 nM | [1][2] |

| EC₅₀ (Stimulation of PTH secretion) | Bovine parathyroid cells | 41 nM | [1][2] |

Table 1: Potency of this compound in Functional Assays

| Parameter | Value | Reference |

| Molecular Weight | 445.38 g/mol | [4] |

| Formula | C₂₄H₂₅ClN₂O₂・HCl | [4] |

| Solubility (DMSO) | 82 mg/mL (200.52 mM) | [2] |

| Solubility (Water) | Insoluble | [2] |

| Solubility (Ethanol) | Insoluble | [2] |

Table 2: Physicochemical Properties of this compound

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Calcium-Sensing Receptor and a typical experimental workflow for characterizing a CaSR antagonist like NPS-2143.

References

- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 4. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wahoo.cns.umass.edu [wahoo.cns.umass.edu]

- 6. hellobio.com [hellobio.com]

Investigating the Calcilytic Effects of NPS-2143 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant tool in the study of calcium homeostasis and a potential therapeutic agent.[1][2] As a member of the "calcilytic" class of drugs, NPS-2143 effectively blocks the action of extracellular calcium on the CaSR, leading to a cascade of physiological responses, most notably the stimulation of parathyroid hormone (PTH) secretion.[1][3] This technical guide provides an in-depth overview of the core calcilytic effects of NPS-2143, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.

Mechanism of Action

NPS-2143 functions as a negative allosteric modulator of the CaSR.[4][5] The CaSR, a G-protein coupled receptor, plays a crucial role in regulating systemic calcium levels by sensing extracellular calcium concentrations and modulating PTH release from the parathyroid glands.[6] When extracellular calcium levels are high, the CaSR is activated, which in turn inhibits PTH secretion. NPS-2143 binds to the transmembrane domain of the CaSR, preventing its activation by extracellular calcium.[5][7] This antagonism of the CaSR removes the inhibitory signal on the parathyroid glands, resulting in a rapid and significant increase in PTH secretion.[2] The elevated PTH levels then act on bone and kidney to increase serum calcium concentrations.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.

Table 1: In Vitro Efficacy of NPS-2143

| Parameter | Cell Line/System | Value | Reference(s) |

| IC50 (Inhibition of Ca2+-induced cytoplasmic Ca2+ increase) | HEK 293 cells expressing human CaSR | 43 nM | [2][8][9] |

| EC50 (Stimulation of PTH secretion) | Bovine parathyroid cells | 39 nM - 41 nM | [2][8][9][10] |

| IC50 (Inhibition of fetal rat long bone resorption) | Fetal rat long bone assay | 11.3 ± 3.0 μmol/L | [10] |

| IC50 (Inhibition of cell proliferation) | MDA-MB-231 breast cancer cells | 4.08 μM | [11] |

| IC50 (Inhibition of cell proliferation) | MCF-7 breast cancer cells | 5.71 μM | [11] |

Table 2: In Vivo Effects of NPS-2143 in Rats

| Parameter | Route of Administration | Dose | Effect | Reference(s) |

| Plasma PTH Levels | Intravenous infusion | - | Rapid and large increase | [2] |

| Plasma PTH Levels | Oral | 100 μmol/kg (daily for 8 weeks) | Sustained increase | [10] |

| Plasma PTH Levels | - | - | 4- to 5-fold increase | [8][9] |

| Bone Mineral Density (BMD) | Oral | 100 μmol/kg (daily for 8 weeks) | No net change in osteopenic ovariectomized rats | [10] |

| Bone Turnover | Oral | 100 μmol/kg (daily for 8 weeks) | Dramatic increase | [10] |

| Mean Arterial Blood Pressure | Intravenous | 1 mg/kg | Marked increase in normotensive rats | [8][9] |

| Plasma Half-life | Oral | - | Approximately 8 hours | [4] |

Key Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol is designed to determine the inhibitory effect of NPS-2143 on the CaSR-mediated increase in intracellular calcium.

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human parathyroid Ca2+ receptor are cultured in appropriate media.[10]

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.[11]

-

Cell Loading: The cultured cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure:

-

Cells are incubated with varying concentrations of NPS-2143 or vehicle control.

-

The baseline fluorescence is measured.

-

An agonist, such as extracellular Ca2+, is added to stimulate the CaSR.

-

The change in fluorescence, corresponding to the increase in intracellular Ca2+, is measured using a fluorometric imaging plate reader.

-

-

Data Analysis: The IC50 value, the concentration of NPS-2143 that inhibits 50% of the maximal response to the agonist, is calculated from the dose-response curve.[4]

In Vitro Parathyroid Hormone (PTH) Secretion Assay

This protocol assesses the ability of NPS-2143 to stimulate PTH secretion from parathyroid cells.

-

Cell Preparation: Bovine parathyroid cells are isolated and prepared for culture.[2]

-

Compound Incubation: The cells are incubated with various concentrations of this compound or a vehicle control for a defined period.[2][10]

-

Sample Collection: The cell culture supernatant is collected.

-

PTH Measurement: The concentration of PTH in the supernatant is quantified using a specific immunoassay (e.g., ELISA).

-

Data Analysis: The EC50 value, the concentration of NPS-2143 that produces 50% of the maximal PTH secretion, is determined from the dose-response curve.[10]

In Vivo Studies in Rodent Models

These protocols are used to evaluate the physiological effects of NPS-2143 in living organisms.

-

Animal Model: Ovariectomized (OVX) rats are often used as a model for postmenopausal osteoporosis.[10] Normotensive rats can be used to assess cardiovascular effects.[8][9]

-

Drug Administration: NPS-2143 can be administered via various routes, including oral gavage or intravenous infusion.[2][10] For chronic studies, daily administration is common.[10]

-

Sample Collection: Blood samples are collected at various time points to measure plasma PTH and calcium levels.[10][12]

-

Bone Analysis: For osteoporosis studies, bone mineral density (BMD) is measured using techniques like dual-energy X-ray absorptiometry (DEXA). Histomorphometric analysis of bone sections can be performed to assess bone turnover markers.[10]

-

Data Analysis: Statistical analysis is performed to compare the effects of NPS-2143 treatment with a vehicle control group.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathway affected by NPS-2143 and a typical experimental workflow for its in vitro characterization.

Caption: Mechanism of NPS-2143 action on the parathyroid cell.

Caption: Workflow for in vitro characterization of NPS-2143.

Conclusion

This compound serves as a foundational tool for understanding the physiological roles of the Calcium-Sensing Receptor. Its ability to potently and selectively antagonize the CaSR, thereby stimulating PTH secretion, has been instrumental in elucidating the intricate mechanisms of calcium homeostasis. While initial investigations explored its potential as an anabolic agent for osteoporosis, the sustained elevation of PTH observed with NPS-2143 did not lead to a net increase in bone mineral density in preclinical models.[4][10] Nevertheless, the data gathered from studies on NPS-2143 continue to inform the development of new calcilytic compounds with potentially more favorable pharmacokinetic profiles for therapeutic applications.[4][6] This guide provides a comprehensive technical overview to support further research and development in this critical area of pharmacology.

References

- 1. NPS-2143 - Wikipedia [en.wikipedia.org]

- 2. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcilytic - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Calcimimetic and calcilytic therapies for inherited disorders of the calcium‐sensing receptor signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NPS-2143 Hydrochloride: A Calcilytic Agent for the Stimulation of Parathyroid Hormone Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), positioning it as a significant research tool and a potential therapeutic agent.[1][2] As a member of the "calcilytic" class of compounds, NPS-2143 effectively blocks the inhibitory action of extracellular calcium on parathyroid cells, leading to a robust stimulation of parathyroid hormone (PTH) secretion.[1][2] This technical guide provides a comprehensive overview of NPS-2143, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols for its study. The included signaling pathway and experimental workflow diagrams, rendered in Graphviz, offer a clear visual representation of the scientific principles and methodologies discussed.

Core Concepts: The Calcium-Sensing Receptor and Calcilytics

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[3][4] Primarily expressed in the parathyroid glands and kidneys, the CaSR detects fluctuations in extracellular calcium levels.[3][5] Activation of the CaSR by increased extracellular calcium initiates a signaling cascade that inhibits the secretion of PTH.[3]

Calcilytics are a class of drugs that act as CaSR antagonists.[1] By binding to the CaSR, they prevent its activation by extracellular calcium, thereby "tricking" the parathyroid gland into sensing a low-calcium environment. This leads to an increase in the synthesis and secretion of PTH. NPS-2143 is a first-generation, orally active calcilytic agent that has been instrumental in the study of CaSR function and the potential therapeutic applications of PTH stimulation, such as in osteoporosis.[1]

Mechanism of Action of this compound

This compound is a negative allosteric modulator of the CaSR. It binds to the transmembrane domain of the receptor, inducing a conformational change that prevents its activation by extracellular calcium ions.[6] This antagonism blocks the downstream signaling pathways normally initiated by CaSR activation, which include the activation of Gq/11 and Gi/o G-proteins.[4][7]

The inhibition of Gq/11-mediated signaling prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This leads to a decrease in intracellular calcium mobilization, a key signal for the inhibition of PTH secretion.[8] By disrupting this inhibitory signal, NPS-2143 leads to a significant and dose-dependent stimulation of PTH release from the parathyroid glands.[2][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of NPS-2143

| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |

| CaSR Antagonism | HEK293 cells expressing human CaSR | IC₅₀ | 43 | [2][9][10] |

| PTH Secretion Stimulation | Bovine parathyroid cells | EC₅₀ | 39-41 | [2][9][10][11] |

| Ca²⁺-induced Intracellular Ca²⁺ Influx Inhibition | Recombinant CaR in HEK-293 cells | IC₅₀ | ~50 | [12] |

Table 2: In Vivo Effects of NPS-2143 in Rodent Models

| Species | Administration Route | Dose | Effect on Plasma PTH | Effect on Plasma Calcium | Reference |

| Rat | Intravenous | 1 mg/kg | Rapid 4- to 5-fold increase | Transient increase | [2][9] |

| Ovariectomized Rat | Oral | 100 µmol/kg daily | Sustained increase (>4 hours) | Not specified | [10][11] |

| Nuf Mouse (ADH1 model) | Intraperitoneal | 30 mg/kg | Significant increase at 1 hour | Significant increase at 1 and 4 hours | [13] |

Detailed Experimental Protocols

In Vitro PTH Secretion Assay from Dispersed Bovine Parathyroid Cells

This protocol describes a method to assess the effect of NPS-2143 on PTH secretion from primary bovine parathyroid cells.

Materials:

-

Fresh bovine parathyroid glands

-

HEPES-buffered salt solution (HBSS) with and without calcium

-

Collagenase type I

-

Deoxyribonuclease I (DNase I)

-

Bovine Serum Albumin (BSA)

-

This compound

-

PTH immunoassay kit

-

96-well plates

-

CO₂ incubator

Procedure:

-

Cell Isolation:

-

Mince fresh bovine parathyroid glands into small fragments.

-

Digest the tissue with collagenase and DNase I in HBSS at 37°C with gentle agitation.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Wash the cells with HBSS containing BSA and resuspend in a defined medium.

-

-

Cell Plating:

-

Plate the dispersed parathyroid cells in 96-well plates and allow them to adhere.

-

-

Treatment:

-

Prepare a range of concentrations of this compound in the assay medium.

-

Remove the culture medium from the cells and replace it with the medium containing different concentrations of NPS-2143 or vehicle control.

-

Incubate the plates at 37°C in a CO₂ incubator for a defined period (e.g., 1-4 hours).

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well.

-

Measure the concentration of PTH in the supernatant using a specific immunoassay (e.g., ELISA or RIA).

-

-

Data Analysis:

-

Plot the PTH concentration as a function of the NPS-2143 concentration.

-

Calculate the EC₅₀ value, which is the concentration of NPS-2143 that elicits a half-maximal stimulation of PTH secretion.

-

References

- 1. NPS-2143 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 4. Calcium-Sensing Receptor (CaSR), Its Impact on Inflammation and the Consequences on Cardiovascular Health [mdpi.com]

- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. content-assets.jci.org [content-assets.jci.org]

- 12. academic.oup.com [academic.oup.com]

- 13. The Calcilytic Agent NPS 2143 Rectifies Hypocalcemia in a Mouse Model With an Activating Calcium-Sensing Receptor (CaSR) Mutation: Relevance to Autosomal Dominant Hypocalcemia Type 1 (ADH1) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Upstream and Downstream Targets of NPS-2143 Hydrochloride

Executive Summary: NPS-2143 hydrochloride is a potent and selective small-molecule antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] As a member of the "calcilytic" class of drugs, its primary mechanism of action is the allosteric inhibition of the CaSR, a crucial G-protein coupled receptor (GPCR) that maintains systemic calcium homeostasis.[1][3] This antagonism blocks the intracellular signaling cascades normally initiated by extracellular calcium, leading to significant downstream physiological effects. The most prominent of these is the stimulation of parathyroid hormone (PTH) secretion.[2][4] This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies associated with NPS-2143, intended for researchers and professionals in drug development.

Upstream Target: The Calcium-Sensing Receptor (CaSR)

The sole direct upstream target of NPS-2143 is the Calcium-Sensing Receptor (CaSR).[3] The CaSR is a class C GPCR that plays a central role in regulating extracellular calcium concentration.[5][6] It is highly expressed in the parathyroid glands and kidneys.[5][6] Upon binding of its endogenous ligand, extracellular calcium (Ca²⁺ₑ), the CaSR undergoes a conformational change that activates intracellular G-protein signaling pathways.[6]

NPS-2143 acts as a negative allosteric modulator, or "calcilytic," by binding to the transmembrane domain of the CaSR.[7] This binding stabilizes the receptor in an inactive conformation, preventing its activation even in the presence of high extracellular calcium concentrations.[8] This antagonism is non-competitive and highly selective for the CaSR.

Quantitative Pharmacology of NPS-2143

The potency of NPS-2143 has been quantified in various in vitro and cellular assays. The compound effectively blocks CaSR-mediated signaling and elicits downstream physiological responses in the nanomolar range.

| Parameter | Assay Description | Cell Type | Value | Citations |

| IC₅₀ | Inhibition of cytoplasmic Ca²⁺ concentration increase | HEK293 cells expressing human CaSR | 43 nM | [2][4] |

| EC₅₀ | Stimulation of Parathyroid Hormone (PTH) secretion | Bovine parathyroid cells | 41 nM | [2][4] |

| IC₅₀ | Inhibition of cell proliferation | MDA-MB-231 (human breast cancer) | 4.08 µM | [9][10] |

| IC₅₀ | Inhibition of cell proliferation | MCF-7 (human breast cancer) | 5.71 µM | [9][10] |

Downstream Signaling Pathways

Antagonism of the CaSR by NPS-2143 directly inhibits multiple intracellular signaling cascades that are normally activated by extracellular calcium.

G-Protein Coupled Signaling Cascades

The CaSR couples to several heterotrimeric G-proteins to initiate signaling, primarily Gαq/11 and Gαi/o.[11][12][13] By preventing CaSR activation, NPS-2143 blocks these downstream events.

-

Inhibition of the Gαq/11-PLC-IP₃ Pathway: CaSR activation typically stimulates Phospholipase C (PLC) via Gαq/11.[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺ᵢ).[11][12] NPS-2143 blocks this entire cascade, preventing the rise in intracellular calcium.[2][4] This is the basis for its IC₅₀ value of 43 nM.[2][4]

-

Disinhibition of the Gαi/o-Adenylate Cyclase-cAMP Pathway: The CaSR can also couple to Gαi/o, which inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][12] By antagonizing the CaSR, NPS-2143 prevents this inhibition, which can lead to a relative increase in cAMP formation under certain conditions.[2][4]

-

Modulation of the MAPK/ERK Pathway: CaSR activation can stimulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, which is linked to cell proliferation.[11] In certain cancer cell lines, NPS-2143 has been shown to inhibit the phosphorylation of ERK1/2 (p-ERK1/2), contributing to its anti-proliferative effects.[9][10]

Figure 1. NPS-2143 mechanism of action on CaSR signaling pathways.

Physiological Downstream Targets and Consequences

The primary physiological consequence of NPS-2143 administration is the stimulation of PTH secretion from the parathyroid glands.[4][14] In the parathyroid, high extracellular calcium acts via the CaSR to suppress PTH release.[5] By antagonizing the CaSR, NPS-2143 removes this inhibitory signal, resulting in a rapid and significant increase in plasma PTH levels.[4][8] In animal models, intravenous administration of NPS-2143 (1 mg/kg) in rats caused a four- to five-fold increase in plasma PTH.[2][4]

Other downstream effects have been observed in different contexts:

-

Anti-inflammatory Effects: NPS-2143 has been shown to reduce the production of inflammatory cytokines like TNF-α and IL-6 and downregulate the activation of NF-κB in models of pulmonary inflammation.[15]

-

Anti-cancer Activity: In breast cancer cell lines, NPS-2143 inhibits proliferation, migration, and invasion.[9][10] This is associated with the downregulation of downstream effectors like p-ERK1/2, the anti-apoptotic protein Bcl-2, and integrin β1, as well as the activation of pro-apoptotic caspase 3/7.[9][10]

-

Alzheimer's Disease Research: In cellular models relevant to Alzheimer's disease, NPS-2143 has been shown to suppress the secretion of amyloid-β (Aβ42) from astrocytes and neurons.[16]

Figure 2. Logical relationship of primary and other downstream effects.

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is fundamental to quantifying the antagonistic activity of compounds like NPS-2143 at the CaSR. It measures changes in free cytosolic calcium concentration in response to receptor activation and inhibition.

Methodology:

-

Cell Culture: HEK293 cells stably transfected with the human CaSR gene are cultured to ~90% confluency in 96-well, black-walled, clear-bottom plates.

-

Dye Loading: The culture medium is removed, and cells are washed with a buffered salt solution. Cells are then incubated in the dark with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at 37°C.[17][18] The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell. Cells are washed again to remove extracellular dye.

-

Compound Incubation: Cells are incubated with varying concentrations of NPS-2143 or vehicle control.

-

Fluorescence Measurement: The plate is placed in a fluorescence plate reader.[18] A baseline fluorescence reading is established.

-

Agonist Stimulation: A CaSR agonist (e.g., a high concentration of extracellular Ca²⁺) is added using an automated injector to stimulate the receptor.

-

Kinetic Reading: Fluorescence is measured kinetically immediately before and after agonist addition. For ratiometric dyes like Fura-2, excitation alternates between 340 nm and 380 nm, with emission read at ~510 nm.[18][19] For single-wavelength dyes like Fluo-4, excitation is typically at ~485 nm with emission at ~520 nm.

-

Data Analysis: The change in fluorescence (or fluorescence ratio) is plotted against the concentration of NPS-2143 to determine the IC₅₀ value.

Figure 3. Experimental workflow for an intracellular calcium mobilization assay.

In Vitro PTH Secretion Assay

This assay directly measures the primary physiological output of CaSR antagonism in its native cellular context.

Methodology:

-

Cell Preparation: Primary parathyroid cells are isolated, typically from bovine glands, through enzymatic digestion and mechanical dispersion.

-

Incubation: The dispersed cells are suspended in a buffer with a defined calcium concentration.

-

Treatment: Aliquots of the cell suspension are treated with various concentrations of NPS-2143 or a vehicle control for a specified period (e.g., 60 minutes).

-

Sample Collection: After incubation, the cells are pelleted by centrifugation.

-

PTH Measurement: The supernatant (containing the secreted PTH) is collected. The concentration of PTH is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[20][21]

-

Data Analysis: The amount of secreted PTH is plotted against the concentration of NPS-2143 to determine the EC₅₀ value for PTH stimulation.

Western Blot for Downstream Protein Expression

This technique is used to assess how NPS-2143 modulates the expression or activation state (e.g., phosphorylation) of specific downstream proteins like p-ERK1/2 or Bcl-2.[9]

Methodology:

-

Cell Culture and Treatment: Cells (e.g., MDA-MB-231) are cultured in plates and treated with various concentrations of NPS-2143 for a defined time (e.g., 48 hours).[9]

-

Cell Lysis: Cells are washed with ice-cold PBS and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.[9]

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay.[9]

-

Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size using an electric current.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK1/2).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme to produce light. The light signal is captured by a detector, revealing bands corresponding to the target protein.

-

Analysis: The intensity of the bands is quantified to determine the relative abundance of the protein in each sample. A loading control (e.g., β-actin) is used to normalize the data.

Figure 4. General workflow for Western blot analysis.

References

- 1. NPS-2143 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 7. BJOC - Synthesis of the calcilytic ligand NPS 2143 [beilstein-journals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]

- 11. Molecular regulation of calcium‐sensing receptor (CaSR)‐mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NPS 2143, a selective calcium-sensing receptor antagonist inhibits lipopolysaccharide-induced pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Calcium-sensing receptor antagonist (calcilytic) NPS 2143 specifically blocks the increased secretion of endogenous Aβ42 prompted by exogenous fibrillary or soluble Aβ25-35 in human cortical astrocytes and neurons-therapeutic relevance to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. berthold.com [berthold.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

NPS-2143 Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPS-2143 hydrochloride is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR), a critical regulator of extracellular calcium homeostasis. As a member of the calcilytic class of drugs, NPS-2143 has been instrumental in elucidating the physiological roles of the CaSR and is under investigation for its therapeutic potential, primarily in conditions such as osteoporosis.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of action of this compound. Detailed experimental protocols and visual representations of its signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile hydrochloride, is a synthetic small molecule.[1] Its chemical and physical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 2-chloro-6-[(2R)-3-([1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino)-2-hydroxypropoxy]benzonitrile hydrochloride |

| Synonyms | SB-262470A, SB-262470[1][2] |

| CAS Number | 324523-20-8 (hydrochloride); 284035-33-2 (free base)[1] |

| PubChem CID | 6918446[1] |

| Property | Value |

| Chemical Formula | C₂₄H₂₅ClN₂O₂·HCl[4] |

| Molecular Weight | 445.38 g/mol [4] |

| Appearance | White to off-white solid |

| Solubility | DMSO: 44.54 mg/mL (100 mM); Ethanol: 4.45 mg/mL (10 mM)[4] |

| Storage | Desiccate at room temperature[4] |

Pharmacological Properties and Mechanism of Action

This compound functions as a negative allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor that plays a pivotal role in regulating systemic calcium levels by sensing extracellular calcium concentrations and modulating the secretion of parathyroid hormone (PTH).[2]

By antagonizing the CaSR, NPS-2143 inhibits the receptor's response to extracellular calcium. This leads to an increase in the secretion of PTH from the parathyroid glands.[1][2] Elevated PTH levels, in turn, stimulate bone resorption and increase calcium reabsorption in the kidneys, ultimately leading to a rise in plasma calcium levels.[5]

The in vitro and in vivo pharmacological activities of NPS-2143 are summarized in the following tables.

Table 1: In Vitro Activity of NPS-2143

| Parameter | Cell Line/System | Value | Reference |

| IC₅₀ (Cytoplasmic Ca²⁺ blockage) | HEK 293 cells expressing human CaSR | 43 nM | [4][5][6] |

| EC₅₀ (PTH secretion stimulation) | Bovine parathyroid cells | 41 nM | [4][5][6] |

| IC₅₀ (Cell Viability - MDA-MB-231) | MDA-MB-231 breast cancer cells | 4.08 µM | [5] |

| IC₅₀ (Cell Viability - MCF-7) | MCF-7 breast cancer cells | 5.71 µM | [5] |

Table 2: In Vivo Activity of NPS-2143

| Parameter | Animal Model | Effect | Reference |

| Plasma PTH Levels | Rats | Rapid 4- to 5-fold increase | [6] |

| Plasma Ca²⁺ Levels | Rats | Transient increase | [5] |

Signaling Pathways

The antagonism of CaSR by NPS-2143 initiates a cascade of intracellular signaling events. The CaSR is known to couple to multiple G-proteins, primarily Gq/11 and Gi/o. Inhibition of these pathways by NPS-2143 leads to downstream effects on several key cellular processes.

In addition to its effects on PTH secretion, NPS-2143 has been shown to influence other signaling pathways, particularly in cancer cell lines. This includes the downregulation of p-ERK1/2, Bcl-2, and integrin β1, and the induction of caspase-3/7 activity, suggesting a potential role in inhibiting cell proliferation, migration, and invasion.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of NPS-2143.

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of NPS-2143 on the viability of adherent cancer cell lines such as MDA-MB-231 and MCF-7.

Materials:

-

This compound

-

Cell lines (e.g., MDA-MB-231, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of NPS-2143 or vehicle control (e.g., DMSO, final concentration < 0.1%).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3/7 Activity Assay

This protocol outlines the measurement of apoptosis induction by NPS-2143 through the activity of caspase-3 and -7.

Materials:

-

This compound

-

Cell line (e.g., MDA-MB-231)

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat cells with various concentrations of NPS-2143 or vehicle control for the desired duration (e.g., 48 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Express caspase-3/7 activity relative to the vehicle-treated control.

Measurement of Cytoplasmic Ca²⁺ Concentration

This protocol describes a method to assess the effect of NPS-2143 on intracellular calcium levels using a fluorescent calcium indicator.

Materials:

-

This compound

-

HEK 293 cells expressing human CaSR

-

Fura-2 AM or other suitable calcium indicator dye

-

HEPES-buffered saline (HBS)

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Culture HEK 293 cells on glass coverslips or in black-walled, clear-bottom 96-well plates.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM in HBS) for 30-60 minutes at 37°C.

-

Wash the cells with HBS to remove excess dye.

-

Acquire baseline fluorescence readings (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

-

Add NPS-2143 at the desired concentration and continue to record fluorescence changes over time.

-

As a positive control, add a known CaSR agonist (e.g., high extracellular calcium or a calcimimetic) to observe the inhibitory effect of NPS-2143.

-

Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine changes in intracellular calcium concentration.

In Vitro PTH Secretion Assay

This protocol details the measurement of PTH secretion from primary bovine parathyroid cells in response to NPS-2143.

Materials:

-

This compound

-

Fresh bovine parathyroid glands

-

Collagenase solution

-

Culture medium with varying calcium concentrations

-

Rat PTH immunoradiometric assay (IRMA) kit or equivalent

Procedure:

-

Isolate parathyroid cells by digesting minced gland tissue with collagenase.

-

Disperse the cells and suspend them in a culture medium with a defined calcium concentration.

-

Aliquot the cell suspension into tubes or multi-well plates.

-

Add different concentrations of NPS-2143 or vehicle control to the cells.

-

Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C.

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Measure the concentration of PTH in the supernatant using a PTH IRMA kit according to the manufacturer's instructions.

-

Express PTH secretion as a function of NPS-2143 concentration.

Conclusion

This compound is a valuable pharmacological tool for studying the Calcium-Sensing Receptor. Its well-defined chemical structure and properties, coupled with its potent and selective antagonist activity, make it a cornerstone in the investigation of CaSR-mediated physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic potential of CaSR antagonism. Continued research into the nuanced effects of NPS-2143 on various signaling cascades will undoubtedly unveil new avenues for its application in human health.

References

- 1. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation [apb.tbzmed.ac.ir]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Calcium-Sensing Receptor Antagonist NPS-2143 Inhibits Breast Cancer cell Proliferation, Migration and Invasion via Downregulation of p-ERK1/2, Bcl-2 and Integrin β1 and Induces Caspase 3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to NPS-2143 Hydrochloride for Osteoporosis Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NPS-2143 hydrochloride, also known as Ronacaleret or SB-262470, is a potent and selective antagonist of the Calcium-Sensing Receptor (CaSR).[1][2] As a "calcilytic" agent, it functions by inhibiting the CaSR on parathyroid cells, leading to an increase in the secretion of endogenous parathyroid hormone (PTH).[3][4][5][6] Given that intermittent PTH administration is an established anabolic therapy for osteoporosis, NPS-2143 has been extensively investigated as an orally active alternative for stimulating bone formation.[3][5][7] This technical guide provides a comprehensive overview of NPS-2143, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Mechanism of Action

NPS-2143 is a negative allosteric modulator of the CaSR.[8] The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis.[9][10] In the parathyroid gland, activation of the CaSR by extracellular calcium suppresses PTH secretion. By antagonizing this receptor, NPS-2143 effectively "tricks" the parathyroid gland into sensing low calcium levels, thereby stimulating the release of PTH.[4][11] The subsequent elevation in circulating PTH levels promotes bone turnover, with the potential for a net anabolic effect on bone mass, particularly when bone resorption is concurrently managed.[3][5] However, the duration of PTH elevation is a critical factor; sustained high levels can lead to increased bone resorption and a catabolic effect.[12][13]

Signaling Pathway of NPS-2143 in Parathyroid Cells

Quantitative Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of NPS-2143

| Parameter | System | Value | Reference |

| IC₅₀ | Inhibition of Ca²⁺-induced intracellular Ca²⁺ increase in HEK-293 cells expressing human CaSR | 43 nM | [1][4] |

| EC₅₀ | Stimulation of PTH secretion from bovine parathyroid cells | 39 nM | [3] |

| EC₅₀ | Stimulation of PTH secretion from bovine parathyroid cells | 41 nM | [1][4] |

| IC₅₀ | Inhibition of bone resorption in fetal rat long bone assay | 11.3 ± 3.0 µM | [3] |

Table 2: In Vivo Effects of NPS-2143 in Ovariectomized (OVX) Rats

| Parameter | Treatment Group | Result | Duration | Reference |

| Bone Mineral Density (BMD) | NPS-2143 alone | No net change | 8 weeks | [3][5] |

| Bone Turnover | NPS-2143 alone | Dramatic increase in bone formation and resorption | 8 weeks | [3][5] |

| Trabecular Bone Area (Tb.Ar) | NPS-2143 + 17β-estradiol | Increased compared to OVX control or either treatment alone | 5 weeks | [3][5] |

| Plasma PTH Levels | NPS-2143 (oral administration) | Sustained increase | 8 weeks | [3][5] |

| Plasma Half-life | NPS-2143 (oral administration) | Approximately 8 hours | - | [12] |

Table 3: Effects of NPS-2143 on Bone Cells In Vitro

| Cell Type | Assay | Concentration | Result | Reference |

| TF274 Osteoblastic Cells | cAMP formation (basal or PTH-induced) | 0.1–10.0 µmol/L | No effect | [3] |

| TF274 Osteoblastic Cells | Alkaline phosphatase activity | Up to 10.0 µmol/L | No effect | [3] |

| Primary Human Osteoblasts | cAMP formation | Not specified | No effect | [3] |

| Isolated Human Osteoclasts | Bone resorption on bovine cortical bone | Up to 3 µmol/L | No effect | [3] |

| Wild-type Mouse Osteoblasts | Cell number after confluence | 1 µM | 32% decrease | [14] |

| Wild-type Mouse Osteoblasts | Apoptosis (DNA fragmentation) | 1 µM | 1.7-fold increase | [14] |

Experimental Protocols

In Vitro Assay for CaSR Antagonism in HEK-293 Cells

This protocol describes the measurement of NPS-2143's ability to inhibit Ca²⁺-induced increases in intracellular calcium in cells expressing the human CaSR.

1. Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cells are transiently or stably transfected with a plasmid encoding the human Calcium-Sensing Receptor (hCaSR).[4][15]

2. Intracellular Calcium Measurement:

-

Transfected HEK-293 cells are plated in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Cells are washed and incubated in a buffer with a low calcium concentration.

-

Various concentrations of NPS-2143 are added to the wells and incubated.

-

The plate is placed in a fluorescence plate reader.

-

An agonist solution containing a high concentration of extracellular calcium is injected into the wells to stimulate the CaSR.

-

The resulting change in fluorescence, which corresponds to the increase in intracellular calcium, is measured over time.[12]

3. Data Analysis:

-

The peak fluorescence intensity is determined for each well.

-

The data is normalized to the response in the absence of NPS-2143.

-

An IC₅₀ curve is generated by plotting the percent inhibition against the log concentration of NPS-2143.

Experimental Workflow: In Vitro CaSR Antagonism Assay

In Vivo Osteoporosis Model in Ovariectomized (OVX) Rats

This protocol outlines the evaluation of NPS-2143's effect on bone mass and turnover in a rat model of postmenopausal osteoporosis.

1. Animal Model:

-

Aged female Sprague-Dawley or Wistar rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. Sham-operated animals serve as controls.[3]

-

The animals are allowed a period of several weeks to develop osteopenia.[3]

2. Dosing and Treatment:

-

NPS-2143 is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).

-

Rats are treated daily via oral gavage with NPS-2143 at a predetermined dose (e.g., 30 mg/kg). Vehicle-treated OVX rats serve as a negative control group.[3]

-

A positive control group may be included, such as OVX rats treated with daily subcutaneous injections of PTH (e.g., 5 µg/kg).[3]

-

In some studies, NPS-2143 is co-administered with an antiresorptive agent like 17β-estradiol.[3][5]

-

Treatment continues for a specified duration, typically 5 to 8 weeks.[3]

3. Outcome Measures:

-

Bone Mineral Density (BMD): Measured at baseline and at various time points during the study using dual-energy X-ray absorptiometry (DXA) on the lumbar spine and femur.[3]

-

Biochemical Markers of Bone Turnover: Blood and urine samples are collected to measure markers of bone formation (e.g., osteocalcin, P1NP) and bone resorption (e.g., CTX-I).

-

Histomorphometry: At the end of the study, tibiae and lumbar vertebrae are collected. Bone sections are prepared and analyzed to quantify parameters such as trabecular bone volume, osteoblast surface, osteoclast surface, and bone formation rate (after double calcein (B42510) labeling).[3]

-

Plasma PTH Levels: Blood samples are collected at various time points after dosing to determine the pharmacokinetic and pharmacodynamic profile of NPS-2143's effect on PTH secretion.[3]

Logical Relationship of NPS-2143 Action in Osteoporosis

The therapeutic rationale for using NPS-2143 in osteoporosis is based on a chain of cause-and-effect relationships.

Discussion and Future Directions

NPS-2143 provided crucial proof-of-concept for the calcilytic approach to treating osteoporosis.[3] Studies in osteopenic rats demonstrated that while NPS-2143 alone increased bone turnover without a net gain in bone mass, its combination with an antiresorptive agent like estrogen led to a significant increase in bone mass.[3][5] This highlights the importance of controlling the resorptive phase of bone turnover when stimulating it with elevated PTH.

However, the clinical development of NPS-2143 (Ronacaleret) and other calcilytics for osteoporosis has been challenging.[10] Clinical trials revealed that the prolonged elevation of PTH induced by these compounds could lead to a state resembling mild hyperparathyroidism, with modest increases in lumbar spine BMD but decreases in cortical bone sites like the hip.[13][16] The pharmacokinetic profile, particularly the long half-life of compounds like NPS-2143, was identified as a potential reason for the lack of a robust anabolic effect, as intermittent, rather than sustained, PTH elevation is key to promoting bone formation.[12]

Future research in this area is focused on developing calcilytics with shorter half-lives to more closely mimic the anabolic effects of intermittent PTH injections.[7] Additionally, the anti-inflammatory properties of NPS-2143 observed in other contexts suggest that the CaSR may be a target for a range of other therapeutic applications beyond bone and mineral disorders.[17][18] For osteoporosis research, NPS-2143 remains an invaluable pharmacological tool for investigating the complex role of the CaSR in bone cell function and overall skeletal homeostasis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. NPS-2143 - Wikipedia [en.wikipedia.org]

- 3. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Calcilytics: antagonists of the calcium-sensing receptor for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Calcimimetic and calcilytic drugs for treating bone and mineral-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcimimetic and Calcilytic Drugs: Feats, Flops, and Futures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcilytic - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. The effects of ronacaleret, a calcium-sensing receptor antagonist, on bone mineral density and biochemical markers of bone turnover in postmenopausal women with low bone mineral density - PubMed [pubmed.ncbi.nlm.nih.gov]